N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide, commonly referred to as Erizomycin, is a complex organic compound notable for its significant biological properties. It belongs to a class of natural products recognized for their antimicrobial activity. The compound's structure features multiple functional groups, including hydroxyl, carboxamide, and a pyridine moiety, which are crucial for its biological functions and chemical reactivity.
Erizomycin is primarily derived from microbial fermentation processes involving specific strains of Actinobacteria, such as Streptomyces pyridomyceticus and Dactylosporangium fulvum. This method allows for the natural production of the compound in controlled environments, optimizing yield and purity. It is classified as an antimicrobial agent, particularly effective against resistant strains of Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.
The synthesis of Erizomycin predominantly occurs through microbial fermentation. The fermentation process involves cultivating specific strains of bacteria that naturally produce the compound. For instance, Streptomyces pyridomyceticus has been shown to be a reliable source for the production of Erizomycin. The fermentation conditions are carefully controlled to maximize the yield of the desired compound while minimizing by-products.
In laboratory settings, synthetic methods may also be employed. These typically involve reactions that modify existing compounds like isoniazid to enhance their efficacy against resistant strains of bacteria. Such modifications can include the introduction of various functional groups or structural changes that improve pharmacological properties .
The molecular formula of Erizomycin is , with a molecular weight of approximately 540.6 g/mol. The compound exhibits a unique bicyclic structure that enhances its interaction with biological targets.
Key Structural Features:
The InChI Key for Erizomycin is WHIKSLGSXKIHCA-UHFFFAOYSA-N, which uniquely identifies this compound in chemical databases.
Erizomycin undergoes various chemical reactions that can modify its structure and influence its biological activity:
These reactions are crucial for understanding how modifications can enhance the antimicrobial properties of Erizomycin.
Erizomycin demonstrates potent antimycobacterial activity by inhibiting Mycobacterium enoyl acyl carrier protein reductase (InhA), an essential enzyme involved in mycolic acid synthesis—critical for the integrity of the mycobacterial cell wall. This mechanism positions Erizomycin as a promising therapeutic agent against tuberculosis and other mycobacterial infections.
Key Points:
Erizomycin possesses several notable physical and chemical properties:
Analytical Data:
Understanding these properties is essential for its application in pharmaceutical formulations.
Erizomycin's primary application lies in its use as an antimicrobial agent against resistant strains of Mycobacterium tuberculosis. Its unique structural properties may also lead to potential applications in drug development for other bacterial infections. Research continues to explore its interactions with various biological targets to integrate it into existing treatment regimens effectively.
Potential Applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3